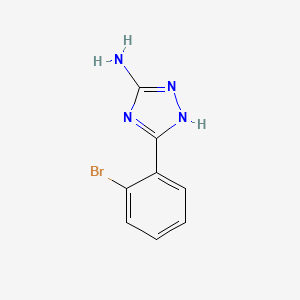

5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHBUWCLZAXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386321 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-25-6 | |

| Record name | 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation

General Synthetic Strategies for 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives is a well-established area of organic chemistry, with a variety of methods available for the construction of the heterocyclic ring. These strategies often involve the condensation of a hydrazine derivative with a compound containing a carbon-nitrogen triple or double bond, followed by cyclization.

The formation of the 1,2,4-triazole ring typically proceeds through a cyclization reaction involving precursors that provide the necessary carbon and nitrogen atoms. A common approach involves the reaction of hydrazines or their derivatives with compounds such as nitriles, amidines, or isothiocyanates. isres.org For instance, the reaction between a hydrazonoyl halide and a nitrile, often in the presence of a base, can lead to the formation of a 1,2,4-triazole through a [3+2] cycloaddition mechanism. researchgate.netresearchgate.net In this process, the hydrazonoyl halide generates a nitrilimine intermediate, which then undergoes cycloaddition with the nitrile.

Another prevalent mechanism involves the intramolecular cyclization of acylhydrazones or related intermediates. These precursors can be formed by the condensation of an acid hydrazide with an appropriate carbonyl compound or its equivalent. The subsequent cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the triazole ring. The specific pathway and the regioselectivity of the cyclization can be influenced by the nature of the substituents and the reaction conditions.

Both multi-component reactions (MCRs) and stepwise synthetic approaches are employed in the synthesis of 1,2,4-triazoles, each offering distinct advantages.

Stepwise synthesis involves the sequential formation of intermediates, which are isolated and purified before proceeding to the next step. This approach allows for greater control over the reaction and can be beneficial for the synthesis of complex or highly functionalized triazoles. A typical stepwise synthesis might involve the initial formation of an acylhydrazine, followed by reaction with a one-carbon synthon and subsequent cyclization.

Multi-component reactions , on the other hand, involve the combination of three or more starting materials in a single reaction vessel to form the final product in a one-pot process. organic-chemistry.org These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid generation of diverse libraries of compounds. For example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be achieved from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Similarly, a copper-catalyzed one-pot reaction of nitriles and hydroxylamine hydrochloride can yield 1,2,4-triazole derivatives. isres.org

| Approach | Description | Advantages | Disadvantages |

| Stepwise Synthesis | Sequential formation and isolation of intermediates. | Greater control, suitable for complex molecules. | Time-consuming, may have lower overall yield. |

| Multi-Component | Three or more reactants in a single step. | High efficiency, reduced waste, rapid diversification. organic-chemistry.org | Can be challenging to optimize, potential for side products. |

Specific Synthetic Routes to 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine and its Analogs

While the precise synthesis of this compound is not extensively detailed in readily available literature, the synthetic routes for its positional isomers and other substituted analogs provide a clear blueprint for its preparation. A common strategy for synthesizing 3-amino-5-aryl-1,2,4-triazoles involves a multi-step process.

For instance, the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs begins with the reaction of substituted anilines to form substituted phenyl ureas. nih.gov These ureas are then treated with hydrazine hydrate to yield the corresponding semicarbazides. nih.gov The final step involves the reaction of the semicarbazide with a substituted benzonitrile, in this case, 3-bromobenzonitrile, in the presence of a base like potassium carbonate, to afford the target 1,2,4-triazole. nih.gov A similar pathway can be envisioned for the 2-bromophenyl isomer, starting with 2-bromobenzonitrile.

Another relevant synthetic approach is the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as precursors to 3-amino derivatives. This synthesis often starts from an aniline derivative, such as 4-bromoaniline, and proceeds through the formation of a 2-acyl-N-(4-aryl)hydrazine-1-carbothioamide, which is then cyclized to the triazole-3-thiol. mdpi.com These thiol derivatives can be further functionalized. For example, 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones have been synthesized by refluxing 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with potassium hydroxide. zsmu.edu.ua

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that can improve the efficiency and environmental friendliness of chemical reactions. These methods have been successfully applied to the synthesis of 1,2,4-triazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govpnrjournal.com In the context of 1,2,4-triazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govscielo.org.za For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved under microwave irradiation without the need for a catalyst. organic-chemistry.org This method offers a green and efficient alternative to traditional synthetic protocols. uthm.edu.my The use of microwave heating for the condensation of t-butyl-1-cyanopiperazine carboxylate and 2-fluorobenzohydrazide resulted in a high yield of the corresponding 3,5-disubstituted-1,2,4-triazole. nih.gov

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate to good | Reflux, often with a catalyst |

| Microwave-Assisted | Minutes to a few hours | Good to excellent | Microwave irradiation, often solvent-free or with a high-boiling solvent nih.govscielo.org.za |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of 1,2,4-triazoles, green chemistry approaches are increasingly being adopted. nih.govresearchgate.net This includes the use of environmentally benign solvents, such as water or ethanol, the development of catalyst-free reactions, and the implementation of energy-efficient methods like microwave synthesis. uthm.edu.my For example, one-pot syntheses that minimize the number of reaction and purification steps are inherently greener. isres.org The use of recyclable catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, for the synthesis of 1,2,4-triazole derivatives is another example of a green chemistry approach. nih.gov These methods not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Characterization of Synthesized Compounds

Following the synthesis of 1,2,4-triazole derivatives, a comprehensive characterization is essential to verify the chemical structure and purity. This process involves a suite of analytical techniques that provide complementary information, leading to an unambiguous assignment of the compound's identity.

Spectroscopic methods are the cornerstone for the structural elucidation of organic molecules. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are among the most powerful tools for determining the structure of organic compounds.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the protons on the bromophenyl ring, the amine (-NH₂) group, and the triazole N-H proton. The protons on the phenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The amine and triazole NH protons would likely appear as broad singlets that can be exchanged with D₂O.

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For the target compound, separate signals would be observed for the two carbons of the triazole ring and the six carbons of the bromophenyl ring, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. For this compound, key expected absorption bands would include:

N-H stretching vibrations for the amine (NH₂) and the triazole (N-H) groups, typically appearing in the range of 3100-3500 cm⁻¹.

C=N stretching of the triazole ring around 1600-1650 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer clues about its structure from the fragmentation pattern. For this compound (Molecular Formula: C₈H₇BrN₄), the mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

While specific spectral data for this compound is not detailed in the available literature, the characterization of a closely related isomer, 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, illustrates the typical data obtained nih.gov.

| Technique | Observed Signals / Peaks |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.13 (s, 1H, triazole NH), 8.73 (s, 1H, ArNH), 8.04–8.08 (m, 3H, ArH), 7.76–7.97 (m, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.49 (s, 1H, ArH), 7.39–7.44 (m, 2H, ArH) |

| ¹³C NMR (DMSO-d₆) | δ 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43 |

| ESI-MS | m/z = 333.01 (M+1)⁺, 333.99 (M+2)⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* transitions of the aromatic phenyl ring and the heterocyclic triazole system.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's proposed formula and purity. For C₈H₇BrN₄, the analysis would confirm the ratio of these key elements. This technique is often used to confirm the identity of novel 1,2,4-triazole derivatives nih.govmphu.edu.ua.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.47 | 50.30 |

| Hydrogen (H) | 3.03 | 3.01 |

| Nitrogen (N) | 16.82 | 16.75 |

Ensuring the purity of a synthesized compound is critical. Chromatography is a primary method for assessing purity and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective technique used to check the purity of a sample and to follow the course of a reaction. The final product should appear as a single spot on the TLC plate when visualized under UV light or with a staining agent. The retention factor (Rf) value is characteristic for a compound in a given solvent system nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to determine purity. The gas chromatogram should show a single peak for a pure compound, and the associated mass spectrum can confirm its identity mphu.edu.uazsmu.edu.ua.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of non-volatile compounds, where a pure sample would ideally result in a single peak in the chromatogram.

Molecular Structure and Conformational Analysis

Solid-State Structural Elucidation

The definitive method for understanding the three-dimensional structure and packing of a crystalline solid is through single-crystal X-ray diffraction, which provides precise atomic coordinates. This data, in turn, allows for a detailed analysis of intermolecular forces and computational modeling of the crystal lattice.

A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine. However, analysis of closely related bromophenyl-triazole derivatives allows for a reliable prediction of its likely crystallographic parameters. For instance, similar heterocyclic compounds containing a bromophenyl moiety often crystallize in monoclinic space groups. nih.govnih.gov

A hypothetical crystallographic data table, based on typical values for analogous structures, is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₈H₇BrN₄ |

| Formula Weight | 240.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.8 |

| b (Å) | ~8.0 |

| c (Å) | ~7.9 |

| β (°) | ~97.5 |

| Volume (ų) | ~940 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.70 |

The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netrsc.orgnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. researchgate.net

For this compound, several key interactions are expected to dominate the crystal packing:

Hydrogen Bonding: The presence of the amine (-NH₂) group and the triazole ring nitrogen atoms makes strong N-H···N hydrogen bonds the most significant directional interaction. nih.gov These bonds likely link molecules into chains or dimeric motifs, forming a robust supramolecular framework.

π-π Stacking: Aromatic rings can interact through π-π stacking. However, due to the expected twist between the bromophenyl and triazole rings (see Section 3.3), these interactions may be offset rather than face-to-face. researchgate.net

The table below shows typical percentage contributions of various intermolecular contacts from Hirshfeld surface analyses of related bromophenyl-heterocyclic compounds.

| Contact Type | Typical Contribution (%) |

|---|---|

| H···H | 30 - 55% |

| C···H / H···C | 15 - 25% |

| N···H / H···N | 10 - 20% |

| Br···H / H···Br | 5 - 10% |

| C···C (π-π) | 2 - 7% |

| Other (Br···N, Br···C, etc.) | < 5% |

Tautomerism and Tautomeric Equilibria within the 1,2,4-Triazole (B32235) System

The 3-amino-1,2,4-triazole scaffold is subject to annular prototropic tautomerism, meaning the proton on the ring nitrogen can migrate. rsc.orgrsc.org For this compound, three potential tautomers could exist, although one is generally disfavored. rsc.org

5-amino-1H-tautomer: The proton is on the N1 atom.

3-amino-1H-tautomer: The proton is on the N1 atom, but the exocyclic amino group is at position 3 (this is an alternative naming convention for the same set of tautomers). Studies on similar 3(5)-amino-5(3)-aryl-1,2,4-triazoles have shown that the tautomer with the amino group at position 5 is often electronically preferred. curtin.edu.auresearchgate.net

5-amino-4H-tautomer: The proton is on the N4 atom. This tautomer is generally not observed in either the solid state or in solution for related 3-amino-1,2,4-triazole systems. curtin.edu.auresearchgate.net

Therefore, the compound likely exists as an equilibrium mixture of the two 1H tautomers (often referred to as the 3-amino and 5-amino forms), with the specific ratio depending on factors like solvent, temperature, and the electronic nature of the substituent on the triazole ring. curtin.edu.au X-ray and NMR studies on analogous compounds confirm that the 1H-form is the predominant structure. researchgate.net

Conformational Dynamics and Dihedral Angles

The conformation of this compound is largely defined by the rotation around the single bond connecting the bromophenyl ring and the triazole ring. Due to the steric hindrance imposed by the bulky bromine atom at the ortho position, the molecule is expected to be non-planar. The degree of this twist is quantified by the dihedral angle between the mean planes of the two rings.

Crystal structure analyses of analogous compounds show a wide range of dihedral angles, indicating significant conformational flexibility. nih.govnih.govnih.govmdpi.com This twist is a result of balancing the steric repulsion between the ortho-substituent and the triazole ring against the electronic effects that would favor planarity for maximal π-conjugation.

The following table presents a selection of dihedral angles observed in the crystal structures of related bromophenyl-heterocyclic compounds, illustrating the expected non-planar conformation.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b] rsc.orgcurtin.edu.auresearchgate.netthiadiazine | 29.1 (5) | nih.gov |

| 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine | 33.98 (6) | nih.gov |

| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 48.35 (3) | nih.gov |

| 4-(2-Bromophenyl)-2-phenylpyrano[3,2-c]chromen-5(4H)-one | 85.58 (6) | nih.gov |

Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-triazole (B32235) ring is generally considered to be π-excessive, which would suggest a predisposition to electrophilic attack. However, the presence of three nitrogen atoms makes the ring electron-deficient, particularly at the carbon atoms, rendering it susceptible to nucleophilic substitution under certain conditions. The phenyl ring, influenced by the electron-withdrawing nature of the triazole and the halogen, is also a key site for substitution reactions.

Electrophilic Substitution:

Electrophilic substitution on the 1,2,4-triazole ring itself is generally difficult due to the deactivating effect of the nitrogen atoms. When such reactions do occur, they typically take place on a nitrogen atom. For the phenyl ring of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, electrophilic aromatic substitution is a more plausible pathway. The triazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position relative to the triazole substituent. However, the bromine atom is an ortho, para-director. Therefore, the regiochemical outcome of electrophilic substitution on the phenyl ring will be a result of the combined directing effects of these two groups.

Studies on the nitration of related phenyl-heterocyclic compounds provide insight into the potential reactivity. For instance, the nitration of 2-phenyl-1,2,3,2H-triazole with nitric acid in sulfuric acid yields the p-nitrophenyl derivative, indicating that the phenyl ring is the primary site of electrophilic attack. cdnsciencepub.com Similarly, the nitration of 2,5-diphenyl-1,3,4-oxadiazole results in nitration on the phenyl rings. rsc.org For this compound, nitration would be expected to occur on the bromophenyl ring, with the position of the nitro group being influenced by both the triazole and bromine substituents.

Nucleophilic Substitution:

Nucleophilic substitution can occur at both the triazole and phenyl rings. The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can be attacked by strong nucleophiles, although this is not a common reaction pathway without an activating group.

More significantly, the bromine atom on the phenyl ring can be displaced via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing character of the attached 1,2,4-triazole ring, which helps to stabilize the intermediate Meisenheimer complex. A well-documented example of nucleophilic substitution on a bromophenyl-triazole is the Suzuki cross-coupling reaction. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various boronic acids in the presence of a palladium catalyst to yield the corresponding diaryl-triazoles. rsc.orgnih.gov This demonstrates the feasibility of replacing the bromine atom with other functional groups through transition-metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitrated on the bromophenyl ring |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted phenyl-triazole |

Functional Group Transformations on the 1,2,4-Triazole Ring and Phenyl Moiety

The amino group and the triazole ring of this compound are susceptible to oxidation. The electrolytic oxidation of 3-amino-1,2,4-triazole has been studied, demonstrating that the amino-triazole core can undergo oxidation to form new energetic materials. researchgate.net This suggests that this compound could be oxidized under similar electrochemical conditions, potentially leading to the formation of azo or other oxidized derivatives.

The thiol tautomer of the title compound, 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol, can be oxidized to form disulfide bridges or further to sulfonic acids. The oxidation of 1,2,4-triazole-3(5)-thiol with nitric acid or hydrogen peroxide is a known method to produce the unsubstituted 1,2,4-triazole. wikipedia.org

The bromophenyl group of the molecule can undergo reduction. A common method for the reduction of aryl halides is catalytic hydrogenation, although this can sometimes be challenging. Alternatively, reductions can be achieved using methods like the Birch reduction, which involves dissolving metal in liquid ammonia and can reduce aromatic rings to non-conjugated dienes. wordpress.com The application of such a method to this compound could potentially lead to the reduction of the phenyl ring.

The bromo-substituent itself can be removed (hydrodehalogenation) under various reducing conditions, often employing a palladium catalyst and a hydrogen source. This would yield 5-phenyl-4H-1,2,4-triazol-3-amine.

The compound this compound can exist in tautomeric equilibrium with its thiol form, 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol. This thiol tautomer is a key intermediate for a variety of derivatization reactions, most notably S-alkylation. The sulfur atom in the thiol form is a soft nucleophile and readily reacts with alkyl halides in the presence of a base to yield S-alkylated products. This reaction is a widely used method for the functionalization of 1,2,4-triazole-3-thiols. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate. rsc.org

The amino group at the 3-position of the triazole ring is also a site for derivatization. It can undergo reactions typical of primary amines, such as acylation, Schiff base formation with aldehydes, and diazotization. The diazotization of 3-amino-1,2,4-triazoles can lead to the formation of diazonium salts, which are versatile intermediates for the introduction of various other functional groups. For example, 3-azido-5-amino-1,2,4-triazole has been synthesized from 3,5-diamino-1,2,4-triazole via a diazotization-substitution pathway. researchgate.net

| Functional Group | Reaction Type | Reagents | Product |

| Thiol (tautomer) | S-Alkylation | Alkyl halide, Base | S-alkylated triazole |

| Amino | Acylation | Acyl chloride | N-acylated triazole |

| Amino | Schiff Base Formation | Aldehyde | Imino-triazole |

| Amino | Diazotization | NaNO₂, HCl | Triazole diazonium salt |

Reaction Kinetics and Proposed Mechanistic Pathways

Detailed kinetic studies specifically for the reactions of this compound are not extensively reported. However, the mechanisms of the key reactions can be inferred from studies of analogous systems.

The mechanism of electrophilic aromatic substitution on the phenyl ring follows the classical arenium ion pathway. The electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex). A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity is dictated by the electronic effects of the substituents on the stability of the arenium ion intermediate.

The mechanism of nucleophilic aromatic substitution (SNAr) on the bromophenyl ring typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group (bromide) is then eliminated in the second step to give the substituted product. The rate of this reaction is highly dependent on the ability of the electron-withdrawing groups on the ring to stabilize the negative charge of the Meisenheimer complex. Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles have shown that these reactions follow second-order kinetics. researchgate.net

The S-alkylation of the thiol tautomer is a classic SN2 reaction. The thiolate anion, formed by deprotonation of the thiol by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely used to investigate various aspects of molecular structure and reactivity.

Geometry Optimization and Electronic Structure Determination

A fundamental step in any computational analysis is geometry optimization. Using DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine, corresponding to the lowest energy state on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, its electronic structure can be analyzed. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Such information is crucial for understanding the molecule's polarity and intermolecular interactions. However, specific optimized coordinates and electronic structure parameters for this compound are not documented in the available research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. Analysis of the spatial distribution of these orbitals shows which atoms within the molecule are the primary sites for nucleophilic or electrophilic attack. For analogous 1,2,4-triazole (B32235) derivatives, DFT calculations have been used to determine these properties, but specific HOMO-LUMO energy values and orbital plots for this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and atomic orbitals. This analysis is valuable for understanding charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. While NBO analysis has been applied to various heterocyclic compounds, specific findings detailing the stabilization energies and charge transfers for this compound have not been published.

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

Conceptual DFT provides a quantitative framework for chemical reactivity based on how the energy of a system changes with the number of electrons. It is used to calculate global and local reactivity descriptors:

Local Descriptors: Fukui functions or Parr functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These descriptors offer a more nuanced understanding of reactivity than FMO analysis alone. Studies on similar triazole systems utilize CDFT to predict their reactive behavior, but specific quantitative values for these indices for this compound are absent from current literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, flexibility, and interactions with solvent molecules or biological macromolecules. Such simulations are crucial for understanding how a molecule like this compound might behave in a realistic biological environment, for instance, when approaching the binding site of a protein. No MD simulation studies specifically focused on this compound have been found.

In Silico Screening Methodologies (e.g., Molecular Docking for Ligand-Target Interactions)

In silico techniques like molecular docking are essential in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein. In a docking study, the 3D structure of this compound would be computationally placed into the active site of a target protein to predict its binding orientation and affinity.

The results are often expressed as a docking score, which estimates the binding energy. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. Numerous studies have performed molecular docking on related 1,2,4-triazole compounds against various targets like enzymes or receptors to explore their therapeutic potential. nih.govresearchgate.net For example, analogs such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been docked against the tubulin–combretastatin A-4 binding site to evaluate their anticancer potential. nih.gov However, specific molecular docking studies, including target proteins and binding affinity scores for this compound, are not reported in the available scientific literature.

Prediction and Analysis of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods like Density Functional Theory (DFT) are widely used to simulate vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, providing a direct comparison with experimental data. researchgate.netnih.gov

The process begins with the in silico optimization of the molecule's geometry to find its most stable energetic conformation. Following this, frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum. dnu.dp.ua For this compound, this allows for the assignment of specific vibrational frequencies to functional groups such as the N-H and C-N bonds of the triazole ring and the C-Br bond of the phenyl ring.

Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of the molecule. researchgate.net This method helps in understanding the UV-Vis absorption spectrum by identifying the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The transitions between these and other molecular orbitals dictate the absorption wavelengths.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a common approach used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values are invaluable for confirming the molecular structure by comparing them with experimentally obtained spectra. urfu.rumdpi.com

Interactive Table 1: Representative Predicted Spectroscopic Data for this compound

This table illustrates the type of data generated from computational spectroscopic analysis. The values are representative for this class of compounds.

| Spectroscopic Technique | Vibrational Mode / Transition | Predicted Wavenumber (cm⁻¹)/Wavelength (nm)/Shift (ppm) |

| FT-IR | N-H stretching (amine group) | 3450 - 3300 |

| FT-IR | C=N stretching (triazole ring) | 1640 - 1600 |

| FT-IR | Aromatic C-H stretching | 3100 - 3000 |

| FT-IR | C-Br stretching | 650 - 550 |

| UV-Vis | π → π* transition | 250 - 280 nm |

| ¹H NMR | N-H proton (amine group) | 5.0 - 6.0 ppm |

| ¹H NMR | Aromatic protons | 7.0 - 8.0 ppm |

| ¹³C NMR | C-NH₂ (triazole ring) | 155 - 160 ppm |

| ¹³C NMR | C-Br (phenyl ring) | 115 - 125 ppm |

Aromaticity Studies

The aromaticity of the two ring systems in this compound—the triazole ring and the bromophenyl ring—is a key determinant of its stability and reactivity. researchgate.net Computational methods provide quantitative measures of aromaticity. While specific studies using LOLIPOP (localized orbital locator-pi over population) on this molecule are not prevalent, other established techniques are widely applied.

One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). This approach measures the magnetic shielding at the center of a ring. Highly negative NICS values are indicative of significant diatropic ring currents, a hallmark of aromaticity. Calculations are typically performed at the ring's geometric center (NICS(0)) and at a point 1 Å above the plane (NICS(1)zz) to differentiate between σ- and π-electron contributions.

Another powerful method is Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net NBO analysis examines the electron delocalization between filled bonding orbitals and empty anti-bonding orbitals. For aromatic systems, significant π → π* delocalization energies within the ring are observed, providing a quantitative measure of electronic conjugation and stability. researchgate.net These studies would elucidate the degree of aromatic character in both the five-membered triazole ring and the six-membered bromophenyl ring of the target compound.

Interactive Table 2: Illustrative Aromaticity Indices for the Ring Systems

This table shows the kind of theoretical data that would be generated from an aromaticity study. Negative NICS values are indicative of aromatic character.

| Ring System | Aromaticity Measure | Calculated Value (Illustrative) | Interpretation |

| 1,2,4-Triazole Ring | NICS(0) | -8.5 ppm | Moderately Aromatic |

| 1,2,4-Triazole Ring | NICS(1)zz | -12.0 ppm | Significant π-Aromaticity |

| Bromophenyl Ring | NICS(0) | -9.8 ppm | Aromatic |

| Bromophenyl Ring | NICS(1)zz | -14.5 ppm | Strongly π-Aromatic |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. frontiersin.org Computational chemistry, particularly DFT, is a primary tool for the theoretical investigation and prediction of the NLO response of organic molecules. researchgate.netbath.ac.uk

The NLO properties of this compound can be evaluated by calculating key parameters such as the dipole moment (μ), the mean linear polarizability (<α>), and the total first hyperpolarizability (β₀). nih.gov These calculations are typically performed using a selected DFT functional, such as M06 or CAM-B3LYP, with an appropriate basis set. researchgate.net

Interactive Table 3: Predicted Nonlinear Optical (NLO) Properties

This table presents the typical NLO parameters calculated for triazole derivatives. The values are based on published data for structurally similar compounds and are for illustrative purposes. researchgate.net

| Parameter | Symbol | Calculated Value (Illustrative) | Unit |

| Dipole Moment | μ | 4.5 | Debye |

| Mean Polarizability | <α> | 4.2 x 10⁻²³ | esu |

| First Hyperpolarizability | β₀ | 6.3 x 10⁻³⁰ | esu |

Advanced Applications and Material Science Potential

Contributions to Material Chemistry and Functional Materials

The 1,2,4-triazole (B32235) nucleus is a valuable scaffold in the development of functional materials due to its thermal stability, rigid planar structure, and electron-donating nitrogen atoms. mdpi.com While direct studies on the material applications of 5-(2-bromophenyl)-4H-1,2,4-triazol-3-amine are nascent, research on closely related bromophenyl-substituted triazoles highlights their potential, particularly in the field of luminescent materials.

For instance, studies on 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives, synthesized via Suzuki cross-coupling reactions, have demonstrated their luminescence properties. mdpi.com These findings suggest that the bromophenyl moiety can be functionalized to tune the electronic and photophysical characteristics of the triazole core, opening avenues for the development of new organic light-emitting diodes (OLEDs), chemical sensors, and photoluminescent probes. The presence of the bromine atom provides a reactive handle for further molecular engineering, allowing for the synthesis of complex, high-performance materials. The broader class of 1,2,4-triazole derivatives is recognized for its applications in material sciences, indicating a promising future for this compound in creating novel functional materials. mdpi.com

Role in Agrochemical Research (e.g., as Scaffolds for Pesticide Development)

The 1,2,4-triazole heterocycle is a cornerstone in modern agrochemical research, forming the structural basis for a wide range of fungicides, herbicides, insecticides, and plant growth regulators. rjptonline.orgktu.edu.tr Derivatives of 1,2,4-triazole have become well-established in the agricultural sector for their potent and broad-spectrum activity. knutkt.edu.uazsmu.edu.ua The mechanism of action for many triazole-based fungicides involves the inhibition of cytochrome P450 enzymes essential for fungal cell membrane synthesis. rjptonline.org

The this compound structure serves as a key building block, or scaffold, for creating new pesticide candidates. Research has shown that modifying the substituents on the triazole ring can lead to compounds with significant insecticidal activity. nih.govresearchgate.net For example, novel 1,2,4-triazole derivatives have been synthesized and tested against agricultural pests like Nilaparvata lugens (brown planthopper), with some compounds exhibiting high mortality rates at low concentrations. nih.gov

A review of the role of 1,2,4-triazoles in agriculture highlights that this core structure is a potent lead for antifungal agents against plant pathogens and that fusing the triazole with other heterocyclic systems can enhance insecticidal properties. rjptonline.org The presence of the bromophenyl group in this compound offers a site for structural diversification to optimize biological activity, selectivity, and environmental profile.

Development as Corrosion Inhibitors

Heterocyclic compounds containing nitrogen and sulfur atoms, such as 4-amino-1,2,4-triazole (B31798) derivatives, are recognized as highly effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The adsorption occurs through the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms. imist.ma

While this compound has not been specifically tested, extensive research on analogous compounds demonstrates the high potential of this structural class. For example, studies on 3,4-diamino-5-phenyl-4H-1,2,4-triazole and 4-amino-5-phenyl-1,2,4-triazole-3-thione have quantified their excellent performance in preventing the corrosion of steel and copper.

The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data consistently show that as the inhibitor concentration increases, the corrosion rate decreases significantly. This is evidenced by a reduction in corrosion current density (i_corr) and an increase in charge-transfer resistance (R_ct).

Table 1: Corrosion Inhibition Data for a Related Triazole Derivative on Carbon Steel in 1M HCl Data extracted from a study on 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR). researchgate.net

The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The structural features of this compound, with its multiple nitrogen atoms and an exocyclic amine group, make it a strong candidate for an effective corrosion inhibitor.

Coordination Chemistry and Supramolecular Assembly with Metal Ions

The 4-amino-1,2,4-triazole framework is an excellent ligand for coordinating with a wide range of metal ions, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. mdpi.comnih.gov The triazole ring offers multiple coordination sites through its sp²-hybridized nitrogen atoms, and the exocyclic amino group provides an additional donor site. This versatility allows the ligand to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse and complex architectures.

Research on the coordination chemistry of the related ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has shown that it acts as a bidentate ligand, coordinating to metals like Ni(II), Cu(II), and Zn(II) through the sulfur atom and a nitrogen atom from the amino group. nih.gov Similarly, 4-amino-4H-1,2,4-triazole has been used to synthesize a polymeric silver(I) complex, demonstrating the ability of this scaffold to form extended networks. mdpi.com

Table 2: Coordination Behavior of a Related 4-Amino-1,2,4-triazole Ligand Based on findings for 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov

The resulting metal complexes can exhibit interesting magnetic, catalytic, or photophysical properties. Furthermore, the ability of the triazole ring to participate in noncovalent interactions, such as hydrogen bonding and π-π stacking, is crucial for building supramolecular assemblies. A study on a substituted 1,2,4-triazole derivative revealed a complex crystal structure stabilized by a network of weak hydrogen bonds and other noncovalent contacts, demonstrating how these directed interactions can generate higher-order structures. nih.gov The combination of coordination bonds and weaker intermolecular forces makes this compound a highly promising building block for crystal engineering and the design of novel supramolecular materials.

Q & A

Q. Basic

- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielded signals near δ 8.0 ppm (triazole protons) and δ 120-140 ppm (aromatic carbons) .

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the triazole ring’s planar geometry. For example, Acta Crystallographica reports bond lengths of ~1.33 Å for N-N bonds in analogous triazoles .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

What safety protocols are essential when handling brominated triazole derivatives like this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services, as brominated compounds may persist in ecosystems .

How can researchers address challenges in regioselectivity during substitution reactions on the triazole ring?

Advanced

Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., bromophenyl) at the 5-position direct electrophilic substitution to the 4-position. Computational tools like DFT (Density Functional Theory) predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via controlled substitution with methyl or phenyl groups under anhydrous conditions (e.g., DMF, 60°C) can optimize yield .

How should contradictory biological activity data for triazole derivatives be reconciled, particularly when comparing in vitro and in vivo results?

Advanced

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability) or assay conditions. For example, 5-(2-bromophenyl)triazoles may show potent in vitro antimicrobial activity (MIC ~2 µg/mL) but poor in vivo efficacy due to rapid metabolism. Mitigation strategies include:

- Structural Modifications : Introduce sulfonyl or acetyl groups to enhance metabolic stability .

- Dose Optimization : Use pharmacokinetic modeling to adjust dosing regimens .

- Assay Standardization : Validate in vitro assays with positive controls (e.g., ciprofloxacin for bacteria) .

What computational methods are effective for optimizing reaction conditions in triazole synthesis?

Q. Advanced

- Quantum Chemical Calculations : Tools like Gaussian or ORCA simulate transition states to identify energy barriers in cyclization steps .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts. For example, ML-guided optimization reduced reaction times by 30% in analogous triazole syntheses .

- Molecular Dynamics (MD) : Simulate solvent effects to improve yield in aqueous or 2-propanol media .

How does the stability of this compound vary under different pH and temperature conditions?

Advanced

Stability studies show degradation above 80°C or in strongly acidic/basic conditions (pH < 2 or > 10). For long-term storage:

- Temperature : Store at 4°C in amber vials to prevent photodegradation.

- pH Buffers : Use phosphate buffer (pH 7.4) for aqueous solutions. Accelerated stability testing (40°C/75% RH for 6 months) confirms compound integrity via HPLC .

What are the key considerations for scaling up the synthesis of this compound from milligram to kilogram quantities?

Q. Advanced

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce exothermic risks during cyclization .

- Solvent Recovery : Implement distillation systems to recycle ethanol or 2-propanol, reducing waste .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.